molecular formula C23H37N3O4 B12023637 N-(2-(2-(2,4-Dihydroxybenzylidene)hydrazino)-2-oxoethyl)tetradecanamide CAS No. 765311-96-4

N-(2-(2-(2,4-Dihydroxybenzylidene)hydrazino)-2-oxoethyl)tetradecanamide

Cat. No.: B12023637
CAS No.: 765311-96-4
M. Wt: 419.6 g/mol
InChI Key: XEHQYEAPKCTVEP-KOEQRZSOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SALOR-INT L493082-1EA typically involves the reaction of 2,4-dihydroxybenzaldehyde with hydrazine to form a hydrazone intermediate. This intermediate is then reacted with tetradecanoic acid chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of SALOR-INT L493082-1EA follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

SALOR-INT L493082-1EA undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

SALOR-INT L493082-1EA has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of SALOR-INT L493082-1EA involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound also interacts with cellular pathways, influencing processes such as cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(2-(2,4-dihydroxybenzylidene)hydrazino)-2-oxoethyl)hexadecanamide
  • N-(2-(2-(2,4-dihydroxybenzylidene)hydrazino)-2-oxoethyl)octadecanamide

Uniqueness

SALOR-INT L493082-1EA is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

CAS No.

765311-96-4

Molecular Formula

C23H37N3O4

Molecular Weight

419.6 g/mol

IUPAC Name

N-[2-[(2E)-2-[(2,4-dihydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]tetradecanamide

InChI

InChI=1S/C23H37N3O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-22(29)24-18-23(30)26-25-17-19-14-15-20(27)16-21(19)28/h14-17,27-28H,2-13,18H2,1H3,(H,24,29)(H,26,30)/b25-17+

InChI Key

XEHQYEAPKCTVEP-KOEQRZSOSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)NCC(=O)N/N=C/C1=C(C=C(C=C1)O)O

Canonical SMILES

CCCCCCCCCCCCCC(=O)NCC(=O)NN=CC1=C(C=C(C=C1)O)O

Origin of Product

United States

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